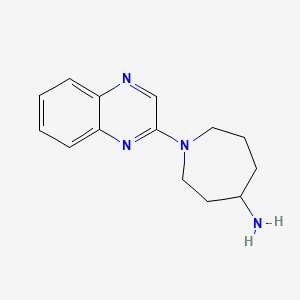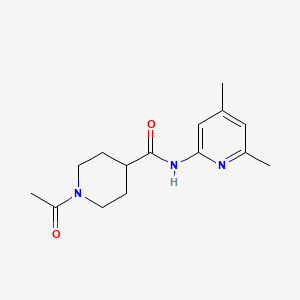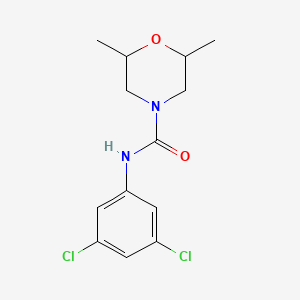
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride, also known as QA-2HCl, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.
作用机制
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride acts as an agonist of TAAR1, which is a receptor that is involved in the regulation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Activation of TAAR1 by this compound leads to the release of these neurotransmitters, which in turn modulate mood, cognition, and behavior.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of monoamine neurotransmitters in the brain, particularly dopamine and serotonin. This leads to an increase in mood, motivation, and cognitive function. It has also been shown to reduce the symptoms of anxiety and depression in preclinical studies.
实验室实验的优点和局限性
The advantages of using 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride in lab experiments include its high potency and selectivity for TAAR1, which allows for precise modulation of monoamine neurotransmitters. However, its limited solubility in water and low stability in solution can pose challenges in experimental design.
未来方向
There are several future directions for the research on 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride. One direction is to investigate its potential therapeutic applications in human clinical trials, particularly in the treatment of depression and anxiety disorders. Another direction is to explore its potential as a tool for understanding the role of monoamine neurotransmitters in the brain and its implications for neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and stability in solution.
合成方法
The synthesis of 1-(2-quinoxalinyl)-4-azepanamine dihydrochloride involves the reaction of 2-bromoquinoxaline with 1,4-diaminocyclohexane in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt of this compound. The synthesis method has been optimized to yield high purity and high yield of the product.
科学研究应用
1-(2-quinoxalinyl)-4-azepanamine dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. It has also been investigated for its potential to treat drug addiction, schizophrenia, and Parkinson's disease.
属性
IUPAC Name |
1-quinoxalin-2-ylazepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-4-3-8-18(9-7-11)14-10-16-12-5-1-2-6-13(12)17-14/h1-2,5-6,10-11H,3-4,7-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFDCELFUUXPPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C2=NC3=CC=CC=C3N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)


![ethyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5351807.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5351811.png)
![4-[(5-ethyl-2-methylpyrimidin-4-yl)amino]-1-(1-naphthylmethyl)pyrrolidin-2-one](/img/structure/B5351827.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-(3-methoxypropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5351833.png)
![3-(allylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351841.png)


![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)
![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)

